Cas no 2640867-06-5 (4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine)
![4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine structure](https://www.kuujia.com/scimg/cas/2640867-06-5x500.png)
4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- F6791-6991
- 4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
- AKOS040730777
- 2640867-06-5
- 4-(1H-Imidazol-1-yl)-6-[4-(2-methoxyphenyl)-1-piperazinyl]pyrimidine
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- Inchi: 1S/C18H20N6O/c1-25-16-5-3-2-4-15(16)22-8-10-23(11-9-22)17-12-18(21-13-20-17)24-7-6-19-14-24/h2-7,12-14H,8-11H2,1H3
- InChI Key: MOVIUQBBFUISTA-UHFFFAOYSA-N
- SMILES: C1=NC(N2CCN(C3=CC=CC=C3OC)CC2)=CC(N2C=NC=C2)=N1
Computed Properties
- Exact Mass: 336.16985928g/mol
- Monoisotopic Mass: 336.16985928g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 416
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.3Ų
- XLogP3: 2.3
Experimental Properties
- Density: 1.29±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 594.1±50.0 °C(Predicted)
- pka: 5.81±0.40(Predicted)
4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6791-6991-5μmol |
4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
2640867-06-5 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6791-6991-4mg |
4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
2640867-06-5 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6791-6991-20mg |
4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
2640867-06-5 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6791-6991-75mg |
4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
2640867-06-5 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6791-6991-15mg |
4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
2640867-06-5 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6791-6991-25mg |
4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
2640867-06-5 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6791-6991-40mg |
4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
2640867-06-5 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6791-6991-100mg |
4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
2640867-06-5 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6791-6991-10μmol |
4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
2640867-06-5 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6791-6991-1mg |
4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
2640867-06-5 | 1mg |
$81.0 | 2023-09-07 |
4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine Related Literature
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
Additional information on 4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine: A Comprehensive Overview
4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine, also known by its CAS number 2640867-06-5, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound is characterized by its unique structure, which combines imidazole and piperazine moieties with a pyrimidine core. The integration of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.
The molecular structure of this compound is intriguing. The pyrimidine ring serves as the central framework, with an imidazole group attached at the 4-position and a piperazine group substituted at the 6-position. The piperazine moiety itself is further modified with a 2-methoxyphenyl group, adding complexity and diversity to the molecule. This structural complexity is often associated with enhanced bioactivity, making it a focal point for researchers exploring novel therapeutic agents.
Recent studies have highlighted the potential of 4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine in targeting various biological pathways. For instance, its ability to modulate kinase activity has been extensively investigated. Kinases are critical enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. By inhibiting specific kinases, this compound could potentially serve as a lead molecule for developing targeted therapies.
In addition to its kinase inhibitory properties, this compound has shown promise in modulating other key biological targets. For example, research has demonstrated its potential to interact with G-protein coupled receptors (GPCRs), which are integral to various physiological processes. This versatility underscores the importance of further exploring its pharmacological profile to identify additional therapeutic applications.
The synthesis of 4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine involves a series of well-defined chemical reactions. The process typically begins with the preparation of the pyrimidine core, followed by the introduction of the imidazole and piperazine groups through coupling reactions. The substitution pattern on the piperazine ring is crucial for achieving the desired biological activity, and optimization of these steps has been a focus of recent research efforts.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These analyses have confirmed its purity and structural integrity, which are essential for ensuring reproducible biological testing results.
In terms of pharmacokinetics, preliminary studies suggest that 4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine exhibits favorable absorption and distribution properties. However, further investigations are required to fully understand its metabolic pathways and excretion mechanisms. These studies will be critical in determining its suitability as an oral or parenteral therapeutic agent.
The safety profile of this compound is another area of active research. Initial toxicity assessments indicate that it demonstrates low cytotoxicity against normal human cells, which is a positive indicator for its potential use in clinical settings. However, additional studies are needed to evaluate its long-term safety and potential for adverse effects.
In conclusion, 4-(1H-imidazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine, CAS number 2640867-06, represents a compelling candidate for advancing drug discovery efforts. Its unique structure, coupled with promising biological activity profiles, positions it as a valuable tool in the development of novel therapeutics targeting complex diseases such as cancer and inflammation.
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